molecular formula C17H17NO B11932449 Traf-stop 6877002

Traf-stop 6877002

Katalognummer: B11932449
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: SARYOFMRLSHZFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Contextualization of CD40-TRAF Signaling in Immune and Inflammatory Processes

CD40, a member of the tumor necrosis factor (TNF) receptor superfamily, is a costimulatory protein found on the surface of various cells, including antigen-presenting cells like B cells, macrophages, and dendritic cells. acs.orgnih.gov When CD40 binds to its ligand, CD40L (CD154), it initiates intracellular signaling cascades that are crucial for a wide range of immune responses. oup.com This signaling is mediated by a family of cytoplasmic adapter proteins known as TNF receptor-associated factors (TRAFs). researcher.lifenih.gov

Upon activation, the cytoplasmic tail of CD40 recruits several TRAF proteins, including TRAF1, TRAF2, TRAF3, TRAF5, and TRAF6. acs.org These proteins act as scaffolds, connecting the receptor to downstream kinases and enzymes that ultimately activate transcription factors like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and mitogen-activated protein kinases (MAPKs) such as JNK and p38. oup.comnih.govfrontiersin.org This activation leads to the expression of numerous genes involved in inflammation and immunity, including cytokines, chemokines, and adhesion molecules. frontiersin.org

The different TRAF proteins recruited to the CD40 receptor are not redundant; they activate distinct and sometimes opposing signaling pathways. Research has shown that the CD40 cytoplasmic domain has separate binding sites for TRAF6 and for the TRAF2/3/5 group. acs.orgnih.gov This structural arrangement allows for the differential regulation of immune functions.

Rationale for Selective CD40-TRAF6 Inhibition in Disease Models

Initial therapeutic strategies aimed at blocking the entire CD40-CD40L interaction proved to be a double-edged sword. While effective at reducing inflammation, this broad inhibition led to significant immunosuppressive side effects, as the CD40 pathway is vital for normal immune functions such as B cell antibody production and T cell co-stimulation. frontiersin.orgru.nl This prompted researchers to seek more selective downstream targets within the CD40 signaling cascade. frontiersin.orgmaastrichtuniversity.nl

Studies using murine models with mutated CD40-TRAF binding sites revealed a critical divergence in function. The CD40-TRAF6 signaling axis was identified as the primary driver of pro-inflammatory responses in myeloid cells, particularly in the context of atherosclerosis. oup.comfrontiersin.orgresearchgate.net Conversely, the CD40-TRAF2/3/5 pathway was found to be essential for "classical" immune functions, including germinal center formation and immunoglobulin (Ig) isotype switching in B cells, and also appears to have more regulatory or anti-inflammatory roles. frontiersin.orgru.nlnih.gov

This functional dichotomy provided a compelling rationale for developing inhibitors that could selectively block the CD40-TRAF6 interaction. The goal of such a strategy is to quell pathological inflammation driven by the TRAF6 pathway while preserving the necessary immune functions mediated by TRAF2, TRAF3, and TRAF5. frontiersin.orgru.nl This targeted approach holds promise for treating chronic inflammatory diseases like atherosclerosis, obesity-associated insulin (B600854) resistance, and neuroinflammation without the risks of systemic immune suppression. pnas.orgresearchgate.netnih.gov

Discovery and Initial Characterization of TRAF-STOP 6877002

This compound was identified and developed through a pipeline that combined in silico modeling, in vitro screening, and in vivo validation to find a small molecule that specifically disrupts the CD40-TRAF6 protein-protein interaction. maastrichtuniversity.nlresearchgate.net It is one of a family of compounds referred to as "TRAF-STOPs". ru.nlnih.govglpbio.com

Initial characterization demonstrated that this compound selectively inhibits the CD40-TRAF6 signaling axis. medchemexpress.comoup.com In vitro studies using bone marrow-derived macrophages (BMDMs) showed that the compound effectively reduces the CD40-induced phosphorylation of signaling intermediates in the canonical NF-κB pathway, such as Tak1 and NF-κB p65. medchemexpress.com However, it did not affect signaling intermediates associated with other pathways, like ERK1/2 phosphorylation. medchemexpress.com

This selective inhibition translates into specific functional outcomes on inflammatory cells. Treatment of monocytes and macrophages with this compound leads to a marked reduction in their inflammatory activity. ru.nlresearchgate.net The compound has been shown to decrease the production of pro-inflammatory cytokines while simultaneously increasing the expression of anti-inflammatory cytokines. medchemexpress.comresearchgate.net Furthermore, it curtails monocyte recruitment, macrophage migration, and the formation of macrophage foam cells, a key event in the development of atherosclerosis. medchemexpress.comru.nl These initial findings established this compound as a potent and selective modulator of the CD40-TRAF6 pathway, validating it as a valuable tool for research into inflammatory diseases. oup.comru.nl

Research Findings on this compound

The following tables summarize key research findings from in vitro and in vivo studies on the effects of this compound.

Table 1: In Vitro Effects of this compound on Macrophage Function

Parameter Effect of this compound Treatment Reference
Cytokine Expression
TNF-α, IL-1β, IL-6, IL-12 Reduced CD40-induced expression medchemexpress.comru.nl
IL-10 Increased expression researchgate.net
Signaling Pathways
Phosphorylation of Tak1 and NF-κB p65 Reduced CD40-induced phosphorylation medchemexpress.com
Chemokine/Receptor Pairs
CCL2-CCR2, CCL5-CCR5 Reduced expression medchemexpress.comru.nl
Cellular Processes
Macrophage Migration/Chemotaxis Reduced/Hampered medchemexpress.comru.nl
Oxidized LDL Uptake Decreased medchemexpress.com
Foam Cell Formation Reduced medchemexpress.com

Table 2: In Vivo Effects of this compound in Disease Models

Disease Model Key Findings Reference
Atherosclerosis (ApoE-/- mice) Halted progression of established atherosclerosis; Induced a stable plaque phenotype; Reduced macrophage number, neutrophils, and T cells in plaques; Increased collagen content in plaques. medchemexpress.comru.nl
Diet-Induced Obesity Improved insulin sensitivity; Reduced macrophage and T cell accumulation in adipose tissue; Decreased hepatosteatosis. frontiersin.orgpnas.org
Neuroinflammation (EAE) Reduced CNS-infiltrated monocyte-derived macrophages. researchgate.net

| Heart Failure (TAC model) | Improved cardiac function (ejection fraction); Decreased macrophage and T-cell infiltration in myocardium; Reduced cardiac fibrosis and cardiomyocyte hypertrophy. | nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(2,5-dimethylanilino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-13-8-9-14(2)16(12-13)18-11-10-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARYOFMRLSHZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action of Traf Stop 6877002

Downstream Signaling Pathway Modulation

Upon selective inhibition of the CD40-TRAF6 interaction, TRAF-STOP 6877002 modulates several key downstream signaling pathways, primarily those involving the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

This compound effectively inhibits the canonical NF-κB signaling pathway, which is a central mediator of inflammatory responses nih.govjacc.orgmerckmillipore.commedchemexpress.commedchemexpress.com. By blocking the CD40-TRAF6 interaction, the compound reduces the phosphorylation of critical signaling intermediates within this pathway nih.govjacc.orgmedchemexpress.commedchemexpress.com. This inhibition leads to a significant reduction in the CD40-induced expression of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, IL-10, IL-12, and inducible nitric oxide synthase (iNOS) in bone marrow-derived macrophages (BMDMs) uva.nlmedchemexpress.com. Furthermore, this compound has been shown to inhibit LPS-induced NF-κB activation in RAW264.7 cells with an IC50 of 15.9 µM and CD40-induced IL-1β expression with an IC50 of less than 10 µM merckmillipore.com. It also reduces CD40-induced IL-6 expression with an IC50 of 16 µM scispace.com.

The CD40-TRAF6 axis plays a role in osteoclastogenesis, a process regulated by Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1) researchgate.netembopress.org. While this compound inhibits CD40L and RANKL-induced differentiation of bone marrow-derived monocytes/macrophages (BMMs) into osteoclasts and dampens NF-κB signaling, its direct effects on NFATc1 expression are not explicitly detailed in all sources. However, studies indicate that CD40L-CD40-TRAF6 signaling axis contributes to osteoclast activity, and TRAF-STOP's ability to suppress this axis suggests an indirect influence on NFATc1-mediated osteoclastogenesis researchgate.netglpbio.com. Specifically, it has been noted that CD40L facilitates NFATc1 expression in the presence of RANKL, and TRAF-STOPs obstruct this pathway researchgate.net.

This compound demonstrably reduces the CD40-induced phosphorylation of key signaling molecules TAK1 (Transforming Growth Factor-beta Activated Kinase 1) and NF-κB p65 (also known as RelA) medchemexpress.commedchemexpress.com. TAK1 is a crucial MAP3K that acts downstream of TRAF6, mediating the activation of the IκB kinase (IKK) complex, which in turn phosphorylates IκBα, leading to the release and nuclear translocation of NF-κB biorxiv.orgnih.gov. By inhibiting the upstream TRAF6 interaction, this compound effectively dampens the phosphorylation cascade involving TAK1 and NF-κB p65, thereby attenuating the activation of the NF-κB pathway medchemexpress.commedchemexpress.combiorxiv.orgnih.gov.

Compound Information

Compound NameCAS NumberMolecular FormulaMolecular WeightPrimary Target(s)
This compound433249-94-6C17H17NO251.32CD40-TRAF6 Interaction

Key Research Findings and Data

ParameterValue(s)Reference(s)
TRAF6 C-domain Binding Affinity (KD)45 µM uva.nl
97 µM merckmillipore.com
LPS-induced NF-κB activation (IC50)15.9 µM (in RAW264.7 cells) merckmillipore.com
CD40-induced IL-1β expression (IC50)< 10 µM merckmillipore.com
CD40-induced IL-6 expression (IC50)16 µM scispace.com
CD40-induced TAK1 phosphorylationReduced medchemexpress.commedchemexpress.com
CD40-induced NF-κB p65 phosphorylationReduced medchemexpress.commedchemexpress.com
CD40-induced TNF-α expressionReduced uva.nlmedchemexpress.com
CD40-induced IL-1β expressionReduced uva.nlmedchemexpress.com
CD40-induced IL-6 expressionReduced uva.nlmedchemexpress.com
CD40-induced IL-10 expressionReduced uva.nlmedchemexpress.com
CD40-induced IL-12 expressionReduced uva.nlmedchemexpress.com
CD40-induced iNOS expressionReduced uva.nlmedchemexpress.com
CD40-TRAF2/3/5 InteractionIntact frontiersin.orgnih.govjacc.orgprobechem.comuva.nlnih.govjacc.orgahajournals.orgresearchgate.netacs.org
CD40-TRAF6 InteractionInhibited jacc.orgprobechem.comjacc.orgahajournals.orgresearchgate.netacs.orgmerckmillipore.commedchemexpress.commedchemexpress.comglpbio.comtargetmol.combiocat.commybiosource.comglpbio.com

Mentioned Compounds

this compound

TRAF-STOP 6860766 (related compound)

CD40 Ligand (CD40L)

RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)

TNF-α (Tumor Necrosis Factor-alpha)

IL-1β (Interleukin-1 beta)

IL-6 (Interleukin-6)

IL-10 (Interleukin-10)

IL-12 (Interleukin-12)

iNOS (inducible Nitric Oxide Synthase)

TAK1 (Transforming Growth Factor-beta Activated Kinase 1)

NF-κB p65 (Nuclear Factor kappa-light-chain-enhancer of activated B cells p65)

NFATc1 (Nuclear Factor of Activated T-cells cytoplasmic 1)

LPS (Lipopolysaccharide)

IκBα (Inhibitor of NF-κB alpha)

TRAF2, TRAF3, TRAF5, TRAF6 (Tumor Necrosis Factor Receptor-Associated Factors)

CD40 (Cluster of Differentiation 40)

CD36

CCL2 (C-C Motif Chemokine Ligand 2)

CCR2 (C-C Motif Chemokine Receptor 2)

CCL5 (C-C Motif Chemokine Ligand 5)

CCR5 (C-C Motif Chemokine Receptor 5)

ICAM-1 (Intercellular Adhesion Molecule 1)

VCAM-1 (Vascular Cell Adhesion Molecule 1)

ROS (Reactive Oxygen Species)

Cytokine and Chemokine Profile Modulation

This compound demonstrates a significant impact on the profile of cytokines and chemokines, shifting the balance towards an anti-inflammatory state.

Reduction of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-12)

Studies have shown that this compound treatment leads to a marked reduction in the production of key pro-inflammatory cytokines. In bone marrow-derived macrophages (BMDMs) stimulated with CD40, this compound significantly decreased the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-12 (IL-12) medchemexpress.comuva.nlresearchgate.netresearchgate.netuva.nl. This reduction in pro-inflammatory cytokine output is a critical aspect of its anti-inflammatory action.

Table 1: Pro-inflammatory Cytokine Production Modulation by this compound in CD40-Stimulated BMDMs

CytokineEffect of this compoundReference
TNF-αReduced medchemexpress.comuva.nlresearchgate.netresearchgate.netuva.nl
IL-1βReduced medchemexpress.comuva.nluva.nl
IL-6Reduced medchemexpress.comuva.nlresearchgate.netresearchgate.netuva.nl
IL-12Reduced medchemexpress.comuva.nluva.nl

Enhancement of Anti-inflammatory Cytokine Production (e.g., IL-10)

Concurrently with the reduction of pro-inflammatory mediators, this compound has been observed to enhance the production of anti-inflammatory cytokines. Specifically, it increases the production of Interleukin-10 (IL-10) in monocytes and macrophages. This enhancement contributes to a more balanced immune response and resolution of inflammation researchgate.netresearchgate.netnih.gov.

Table 2: Anti-inflammatory Cytokine Production Modulation by this compound

CytokineEffect of this compoundCell Type/ContextReference
IL-10IncreasedHuman monocytes researchgate.netresearchgate.netnih.gov

Downregulation of Chemokine-Chemokine Receptor Pairs (e.g., CCL2-CCR2, CCL5-CCR5)

This compound also plays a role in modulating the chemokine system, which is crucial for immune cell trafficking. The compound has been shown to downregulate the expression of chemokine-chemokine receptor pairs, such as CCL2-CCR2 and CCL5-CCR5, in bone marrow-derived macrophages medchemexpress.comuva.nl. This downregulation is associated with reduced CD40-induced chemotaxis of macrophages, thereby limiting leukocyte recruitment to inflammatory sites.

Table 3: Chemokine-Chemokine Receptor Pair Modulation by this compound

Chemokine-Receptor PairEffect of this compoundCell Type/ContextReference
CCL2-CCR2DownregulatedBMDMs medchemexpress.comuva.nl
CCL5-CCR5DownregulatedBMDMs medchemexpress.comuva.nl

Cellular Phenotype and Function Modulation

Beyond cytokine and chemokine profiles, this compound influences the activation, proliferation, recruitment, and migration of key immune cells, particularly macrophages and monocytes.

Impact on Macrophage Activation and Proliferation

This compound effectively reduces macrophage activation and proliferation. In experimental models of atherosclerosis, treatment with this compound led to a decrease in macrophage number and proliferation within atherosclerotic plaques medchemexpress.comtargetmol.comprobechem.com. Furthermore, in vitro studies demonstrated that this compound reduces the expression of Ki67 in bone marrow-derived macrophages (BMDMs), indicating a reduction in their proliferative capacity uva.nlprobechem.com. This compound also reduces CD36 expression in BMDMs, which is linked to decreased uptake of oxidized low-density lipoprotein and reduced foam cell formation medchemexpress.com.

Table 4: Macrophage Activation and Proliferation Modulation by this compound

Cellular AspectEffect of this compoundContext/Cell TypeReference
ActivationReducedAtherosclerotic plaques, BMDMs medchemexpress.comtargetmol.comprobechem.com
ProliferationReducedAtherosclerotic plaques, BMDMs medchemexpress.comuva.nlprobechem.com
CD36 ExpressionReducedBMDMs medchemexpress.com
Foam Cell FormationReducedBMDMs medchemexpress.com

Influence on Monocyte Recruitment and Migration

This compound significantly impairs monocyte recruitment and migration. In vitro studies show that it strongly and dose-dependently reduces the trans-endothelial migration of human monocytes researchgate.netnih.govuva.nl. This effect is attributed to reduced expression of CD40 and β2-integrin subunits (CD18, CD11a, CD11b) on classical monocytes, which are crucial for their adhesion and migration uva.nl. Consequently, TRAF-STOP treatment has been shown to reduce leukocyte recruitment to the arterial wall and to decrease monocyte-derived macrophages infiltrating the central nervous system in models of neuroinflammation uva.nlnih.govuva.nl.

Table 5: Monocyte Recruitment and Migration Modulation by this compound

Cellular ProcessEffect of this compoundContext/Cell TypeReference
Trans-endothelial migrationReducedHuman monocytes researchgate.netnih.govuva.nl
RecruitmentReducedLeukocytes, Monocytes uva.nlnih.govuva.nl
CNS InfiltrationReducedMonocyte-derived macrophages researchgate.netnih.gov
CD40 ExpressionReducedClassical monocytes uva.nl
β2-integrin ExpressionReducedClassical monocytes uva.nl

Compound List:

this compound

Effects on Inducible Nitric Oxide Synthase (iNOS) Expression

This compound has demonstrated a notable impact on the expression of inducible nitric oxide synthase (iNOS) in macrophages. Studies show that treatment with this compound, along with its counterpart TRAF-STOP 6860766, attenuates the CD40-induced expression of iNOS in bone marrow-derived macrophages (BMDMs) uva.nljacc.org. This reduction in iNOS expression is part of a broader anti-inflammatory effect, as the compound also decreases the production of other pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, IL-10, and IL-12 uva.nljacc.org. The inhibition of iNOS suggests a dampening of the inflammatory response mediated by macrophages.

Modulation of CD36 Expression and Lipid Uptake in Macrophages

This compound plays a significant role in modulating CD36 expression and subsequent lipid uptake in macrophages. Research indicates that TRAF-STOP treatment leads to a reduction in CD36 expression on BMDMs uva.nljacc.orguva.nl. This downregulation of CD36, a key scavenger receptor, results in decreased uptake of oxidized low-density lipoprotein (oxLDL) by macrophages uva.nljacc.orguva.nl. Consequently, this compound effectively reduces macrophage foam cell formation, a critical process in the development of atherosclerosis uva.nljacc.orguva.nl.

Target/ProcessCondition/TreatmentEffect of this compoundReference
CD36 ExpressionCD40 activation in BMDMsDecreased uva.nljacc.orguva.nl
Oxidized LDL UptakeCD40 activation + oxLDL in BMDMsDecreased uva.nljacc.orguva.nl
Foam Cell FormationCD40 activation + oxLDL in BMDMsReduced uva.nljacc.orguva.nl

Influence on Cell Cycle Regulatory Pathways in Macrophages

Transcriptional analysis has revealed that this compound, in addition to its anti-inflammatory and lipid-modulating effects, influences cell cycle regulatory pathways in macrophages uva.nluva.nlresearchgate.net. Specifically, this compound has been shown to affect cell cycle progression in BMDMs uva.nluva.nl. While it reduced the expression of Ki67, a marker associated with cell proliferation, it also increased the expression of cyclin D1, a key regulator of the G1/S transition in the cell cycle uva.nluva.nl. These findings suggest that this compound may influence macrophage proliferation, although these effects are considered minor compared to its impact on inflammation uva.nl. Further analysis indicated that this compound, but not TRAF-STOP 6860766, affected cell cycle-related pathways in BMDMs uva.nl.

Preclinical Research Findings: Disease Models and Therapeutic Potentials

Atherosclerosis Research

Studies utilizing apolipoprotein E-deficient (Apoe−/−) mouse models, which are prone to developing atherosclerosis, have demonstrated the anti-atherosclerotic properties of Traf-stop 6877002. medchemexpress.comnih.gov Research has been conducted on both the initiation phase of the disease in younger mice and the progression of established plaques in older mice. nih.govru.nl

Attenuation of Atherosclerotic Plaque Initiation and Progression

This compound has shown efficacy in hampering the initial development of atherosclerosis. In studies where treatment was initiated before the formation of atherosclerotic plaques, the compound significantly retarded the development of early lesions. medchemexpress.comru.nl Specifically, treatment of 12-week-old Apoe-/- mice for six weeks resulted in a 47% reduction in the atherosclerotic plaque area in the aortic arch compared to control groups. nih.govru.nl

Furthermore, the compound has demonstrated the ability to halt the advancement of pre-existing, advanced atherosclerosis. nih.gov When administered to 22-week-old mice with established lesions, this compound reduced the total atherosclerotic plaque area in both the aortic arch and the aortic root. nih.govmedchemexpress.com This indicates that the compound not only prevents the formation of new plaques but also curtails the growth of existing ones. nih.gov

Incorporating this compound into recombinant high-density lipoprotein (rHDL) nanoparticles, a method to specifically target macrophages, also attenuated the initiation of atherosclerosis. nih.govjacc.orgelsevierpure.com This nanoparticle-mediated delivery resulted in a reduction of plaque volume in the aortic root. medchemexpress.com

Induction of Atherosclerotic Plaque Stability

Beyond reducing plaque size, treatment with this compound promotes a more stable plaque phenotype, which is crucial for preventing plaque rupture. nih.govmedchemexpress.comresearchgate.net In models of established atherosclerosis, plaques in treated mice exhibited features associated with increased stability. nih.gov These changes included a decrease in the size of the necrotic core and a reduction in macrophage number and proliferation within the plaque. nih.govmedchemexpress.com The collective findings suggest a shift towards plaques that are less prone to rupture. researchgate.net

Modulation of Leukocyte (Monocyte, Neutrophil) Infiltration in Atherosclerotic Lesions

A key mechanism behind the anti-atherosclerotic effects of this compound is its ability to reduce the recruitment of inflammatory leukocytes to the plaques. nih.govjacc.org The compound has been shown to inhibit the infiltration of several key immune cells. ru.nl In early atherosclerotic lesions, treatment significantly decreased the number of macrophages, T cells, and neutrophils. ru.nl

In more advanced, established plaques, similar reductions in immune cell content were observed. nih.gov Plaques from mice treated with this compound contained fewer Ly6G+ neutrophils and CD3+ T cells. nih.govmedchemexpress.com In vitro experiments have confirmed that the compound hampers monocyte migration, a critical step in the formation of atherosclerotic lesions. nih.govru.nl This is achieved, in part, by reducing the expression of CD40 and β2-integrin subunits on classical monocytes. nih.govnih.gov

Regulation of Vascular Smooth Muscle Cell Content and Collagen Deposition in Plaques

In the context of established atherosclerosis, this compound treatment led to an increase in plaque components associated with stability. nih.govresearchgate.net Specifically, there was a notable increase in collagen content within the plaques. nih.govnih.gov Concurrently, the content of αSMA+ smooth muscle cells (SMCs) was also elevated. nih.govmedchemexpress.com An increase in both collagen and SMCs contributes to the formation of a thicker, more stable fibrous cap, which reinforces the plaque and reduces the risk of rupture. researchgate.net

Table 1: Effects of this compound on Established Atherosclerotic Plaques Data derived from studies in 22-week-old male Apoe−/− mice treated for 6 weeks.

Plaque CharacteristicControl Group (Vehicle)This compound GroupOutcome
Neutrophils (Ly6G+ cells per plaque)2.4 ± 0.60.8 ± 0.3Reduced
T cells (CD3+ cells per plaque)4.8 ± 0.71.6 ± 0.3Reduced
Smooth Muscle Cells (αSMA+ content %)2.9 ± 0.4%7.2 ± 1.2%Increased
Plaque Stability LowerHigherInduced Stable Phenotype
Necrotic Core Size LargerSmallerReduced
Macrophage Content HigherLowerReduced
Collagen Content LowerHigherIncreased

Metabolic Syndrome and Related Inflammatory Conditions

The therapeutic potential of this compound extends to metabolic disorders, where chronic inflammation is a key pathological driver. nih.gov

Impact on Adipose Tissue Inflammation in Obesity Models

In diet-induced obesity mouse models, this compound has been shown to ameliorate inflammation in adipose tissue. nih.govresearchgate.net Treatment with the compound led to a significant decrease in the accumulation of immune cells within this tissue. glpbio.com Specifically, there was a remarkable reduction in the number of pro-inflammatory M1 macrophages (CD11b+F4/80+CD11c+). nih.govresearchgate.net Furthermore, the infiltration of both CD4+ and CD8+ T cells into adipose tissue was also significantly reduced following treatment. glpbio.com These findings highlight the compound's ability to mitigate the low-grade, chronic inflammation that is characteristic of obesity and contributes to its metabolic complications. nih.govnih.gov

Table 2: Effects of this compound on Adipose Tissue in Obesity Models

Cell TypeEffect of Treatment
M1 Macrophages (CD11b+F4/80+CD11c+)Reduced
CD4+ T Cells Reduced
CD8+ T Cells Reduced
Overall Inflammation Decreased

Effects on Hepatic Steatosis in Diet-Induced Obesity

In mouse models of diet-induced obesity (DIO), treatment with the CD40-TRAF6 inhibitor 6877002 has demonstrated a notable impact on liver health. pnas.orgnih.gov Specifically, research indicates that the compound reduces hepatosteatosis, a condition characterized by the accumulation of fat in the liver. pnas.orgresearchgate.net This therapeutic effect was observed in mice that had been on a high-fat diet, suggesting that inhibiting the CD40-TRAF6 signaling axis is a valuable strategy for ameliorating obesity-related hepatic complications. pnas.orgnih.gov

Improvement of Insulin (B600854) Sensitivity in Obesity Models

Beyond its effects on the liver, this compound has shown promise in improving metabolic function in the context of obesity. dzhk.de Studies using DIO mouse models revealed that treatment with the compound resulted in improved insulin sensitivity. pnas.orgnih.govresearchgate.net This improvement occurred without alterations in body weight. pnas.orgnih.gov The enhanced insulin sensitivity was accompanied by a decrease in inflammation within adipose tissue, particularly a significant reduction in M1-like inflammatory macrophages. pnas.orgnih.gov These findings underscore the role of the CD40-TRAF6 pathway in the development of insulin resistance associated with obesity. pnas.org

Table 1: Effects of this compound in Diet-Induced Obesity Models

Model Parameter Observed Effect Reference
Diet-Induced Obese Mice Hepatic Steatosis Reduction pnas.orgnih.govresearchgate.net
Diet-Induced Obese Mice Insulin Sensitivity Improvement pnas.orgnih.govresearchgate.net

Neuroinflammatory Disorders

Reduction of Neuroinflammation in Experimental Autoimmune Encephalomyelitis (EAE) Models

The therapeutic potential of this compound has been investigated in the context of neuroinflammatory diseases using the Experimental Autoimmune Encephalomyelitis (EAE) model, which mimics aspects of multiple sclerosis. researchgate.netnih.gov In these studies, the inhibitor's effect on disease severity varied between animal models. Treatment with SMI 6877002 led to a significant reduction in disease severity in EAE-induced Lewis rats. nih.gov However, a similar amelioration of disease severity was not observed in C57BL/6J mice subjected to EAE. researchgate.netnih.govmaastrichtuniversity.nl

Modulation of Central Nervous System Monocyte-Derived Macrophage Infiltration

Table 2: Effects of this compound in EAE Models

Model Parameter Observed Effect Reference
EAE Lewis Rats Clinical Disease Severity Reduced nih.gov
EAE C57BL/6J Mice Clinical Disease Severity No significant change researchgate.netnih.govmaastrichtuniversity.nl
EAE Lewis Rats & C57BL/6J Mice CNS Infiltration of Monocyte-Derived Macrophages Significantly Reduced researchgate.netnih.govmaastrichtuniversity.nl

Bone and Joint Disorders

Suppression of Osteoclastogenesis in Periodontitis Models

Research into bone and joint disorders has identified a role for the CD40L-CD40-TRAF6 signaling axis in the progression of periodontitis, a disease characterized by inflammation and alveolar bone loss. nih.gov In vitro studies demonstrated that this signaling pathway promotes the formation of osteoclasts, the cells responsible for bone resorption. nih.govresearchgate.net The small molecule inhibitor this compound was shown to effectively suppress this CD40L-induced osteoclast activity. nih.govresearchgate.net In a ligature-induced periodontitis model in mice, local administration of a TRAF-STOP inhibitor was found to alleviate bone resorption. nih.gov The mechanism for this effect involves the blockage of the NF-κB pathway, which is critical for osteoclast differentiation and function. nih.gov

Table 3: Effects of TRAF-STOP in Periodontitis Models

Model Parameter Observed Effect Reference
In Vitro (Bone Marrow-Derived Macrophages) Osteoclast Formation Suppressed nih.govresearchgate.net
In Vivo (Ligation-Induced Periodontitis) Alveolar Bone Resorption Alleviated nih.gov

Inhibition of Bone Resorption Mechanisms (e.g., RANKL-induced)

This compound has demonstrated significant efficacy in inhibiting the formation and function of osteoclasts, the cells responsible for bone resorption. In vitro studies have shown that the compound potently inhibits osteoclastogenesis induced by Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) and CD40L. bone-abstracts.org Specifically, at a concentration of 1 μM, the inhibitor reduced RANKL- and/or CD40L-induced osteoclast formation by 86% and decreased the survival of mature osteoclasts by 57%, without affecting the viability of their precursor cells. bone-abstracts.org

The mechanism underlying this effect involves the disruption of crucial downstream signaling pathways. Pre-treatment of osteoclast precursors with this compound completely abolished the phosphorylation of IKKαβ, a key step in the activation of the NF-κB pathway, which is essential for osteoclast differentiation and survival. bone-abstracts.org Further studies confirmed that the compound effectively blocks the NF-κB pathway in RANKL-induced bone marrow-derived macrophages (BMMs), leading to reduced osteoclast formation. nih.gov The compound also prevents TNFα-induced NF-κB activation and osteoclastogenesis. nih.govwhiterose.ac.uk

Table 1: In Vitro Effects of this compound on Osteoclastogenesis
ParameterInducing Agent(s)Inhibition / EffectSource(s)
Osteoclast FormationRANKL and/or CD40L86% inhibition bone-abstracts.org
Mature Osteoclast SurvivalRANKL and/or CD40L57% inhibition bone-abstracts.org
T Cell-Induced Osteoclast FormationHuman T-cells91% prevention bone-abstracts.org
Signaling PathwayRANKL or CD40LAbolished IKKαβ phosphorylation; prevented NF-κB activation bone-abstracts.org
Signaling PathwayTNFαPrevented NF-κB activation nih.govwhiterose.ac.uk

Evaluation of Osteoprotective Efficacy in Rodent Osteolysis Models

The evaluation of this compound in rodent models of bone loss has yielded varied results. In a model of postmenopausal osteoporosis, where bone loss was induced by ovariectomy in mice, the compound demonstrated a powerful osteoprotective effect. bone-abstracts.org Daily administration of the inhibitor completely prevented the loss of trabecular bone, with treated mice showing a 40% increase in trabecular bone compared to untreated controls. bone-abstracts.org This was associated with preserved trabecular number and thickness and was attributed to a reduction in osteoclast number and activity. bone-abstracts.org

However, subsequent studies in different models of osteolysis presented contrasting findings. In a collagen-induced arthritis model, while the compound reduced inflammation, it did not protect against bone loss; no significant differences in trabecular or cortical bone parameters were observed between treated and vehicle groups. nih.govwhiterose.ac.uk Furthermore, in two other rodent models—osteoporotic rats and mice treated with RANKL to induce bone loss—this compound had no effect on preventing trabecular and cortical bone loss. nih.govwhiterose.ac.uk In contrast, the conventional anti-resorptive agent alendronate provided complete osteoprotection in the RANKL-treated mice. nih.govwhiterose.ac.uk These findings suggest that while this compound is effective against the inflammatory component of bone disorders, its direct osteoprotective effects may be model-dependent and potentially less robust than traditional anti-resorptive therapies. nih.govwhiterose.ac.uk

Table 2: Osteoprotective Efficacy of this compound in Rodent Models
Rodent ModelKey OutcomeResultSource(s)
Ovariectomy-Induced Osteoporosis (Mice)Trabecular Bone LossCompletely prevented (40% increase vs. control) bone-abstracts.org
Collagen-Induced Arthritis (Mice)Trabecular and Cortical BoneNo protective effect observed nih.govwhiterose.ac.uk
General Osteoporosis Model (Rats)Trabecular and Cortical Bone LossNo effect observed nih.govwhiterose.ac.uk
RANKL-Induced Osteolysis (Mice)Trabecular and Cortical Bone LossNo effect observed nih.govwhiterose.ac.uk

Cardiovascular Health Beyond Atherosclerosis

Impact on Cardiac Hypertrophy and Left Ventricular Remodeling in Pressure Overload Models

The therapeutic potential of inhibiting the CD40-TRAF6 pathway extends to non-ischemic heart failure. In a murine model where pressure overload was induced by transverse aortic constriction (TAC), treatment with a CD40-TRAF6 inhibitor significantly attenuated adverse cardiac remodeling. nih.govelsevierpure.comresearchgate.net Ten weeks after the procedure, mice treated with the inhibitor showed improved cardiac function compared to those receiving a placebo. nih.govelsevierpure.comresearchgate.net

Specifically, the treated group had a significantly reduced end-systolic volume and a correspondingly improved ejection fraction. nih.govelsevierpure.comresearchgate.net The inhibitor also led to a decrease in cardiomyocyte hypertrophy. nih.govelsevierpure.comresearchgate.net However, in a different model of arterial hypertension induced by angiotensin-II infusion, treatment with this compound did not significantly reduce the heart-to-body weight ratio, an indicator of cardiac hypertrophy, even though it did lower blood pressure and improve endothelial function. nih.gov

Table 3: Effects of CD40-TRAF6 Inhibition on Cardiac Function in a Pressure Overload (TAC) Model
ParameterPlacebo Group (TAC)Inhibitor Group (TAC)P-valueSource(s)
End Systolic Volume (μl)71.9 ± 8.853.7 ± 6.1p = 0.03 nih.govelsevierpure.comresearchgate.net
Ejection Fraction (%)25.6 ± 2.835.5 ± 3.3p = 0.02 nih.govelsevierpure.comresearchgate.net

Suppression of Myocardial Fibrosis in Heart Failure Models

In the same pressure overload-induced heart failure model, inhibition of CD40-TRAF6 signaling was associated with a significant reduction in myocardial fibrosis compared to the placebo group. nih.govelsevierpure.comresearchgate.net This anti-fibrotic effect was accompanied by a marked decrease in the infiltration of inflammatory cells, specifically macrophages and T-cells, into the heart muscle. nih.govelsevierpure.comresearchgate.net These results indicate that the benefits of this compound on cardiac function in this model are mediated, at least in part, by suppressing the chronic inflammation that drives fibrosis and adverse remodeling in the failing heart. nih.gov

Advanced Delivery Strategies and Pharmacological Considerations

Nanoparticle-Mediated Delivery Systems

To enhance the in vivo specificity of Traf-stop 6877002 for macrophages, a nanotherapeutic approach has been explored. nih.gov This involves the incorporation of the compound into recombinant high-density lipoprotein (rHDL) nanoparticles. nih.gov

Design and Incorporation into Recombinant High-Density Lipoprotein (rHDL) Nanoparticles

This compound has been successfully integrated into rHDL nanoparticles. nih.govnih.gov This delivery system is specifically chosen for its natural affinity for macrophages. nih.gov The formulation of rHDL nanoparticles containing this compound (rHDL-6877002) allows for targeted delivery, which can potentially reduce the required frequency of drug administration and the cumulative dosage compared to non-targeted treatment. nih.gov

Mechanisms of Macrophage-Specific Targeting of rHDL-6877002

The rationale for using rHDL nanoparticles is their inherent ability to be taken up by macrophages, while not being significantly absorbed by lymphoid cells. nih.gov This targeted approach aims to concentrate the therapeutic agent in macrophage-rich environments, such as atherosclerotic plaques. researchgate.netfrontiersin.org Studies have shown that rHDL-6877002 nanoparticles specifically target and accumulate in plaque macrophages following administration. researchgate.net The precise mechanisms of uptake by macrophages, whether through phagocytosis, receptor-mediated endocytosis, or membrane fusion, are still under investigation. jacc.org

Biodistribution and Cellular Uptake Profiling of Nanoparticle Formulations

Following a single dose, fluorescent microscopy and flow cytometry have demonstrated the accumulation of rHDL-6877002 within plaque macrophages. researchgate.net While detailed quantitative biodistribution data across various organs is not extensively published in the provided search results, the targeted accumulation in macrophages within atherosclerotic plaques is a key finding. researchgate.netfrontiersin.org This macrophage-specific uptake is a critical aspect of its therapeutic potential, particularly in conditions like atherosclerosis where macrophages play a central role. nih.govnih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

Initial preclinical studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. oup.com

Absorption and Intestinal Permeability Studies

In vitro intestinal permeability assays have been performed to assess the oral absorption potential of this compound. oup.com The results indicate that the compound has a low to moderate resorption rate. oup.com Notably, these studies also suggest that this compound is not a substrate for key efflux transporters such as P-glycoprotein (Pgp), Breast Cancer Resistance Protein (BCRP), or Multidrug Resistance-Associated Protein 2 (MRP2), as no significant efflux was observed. oup.com Despite these findings, in vivo pharmacokinetic studies in rats have shown low oral bioavailability (8.43%), which is likely attributable to a rapid first-pass effect in the liver and uptake by macrophages. oup.comresearchgate.net

Plasma Protein Binding Characteristics

Investigations into the plasma protein binding of this compound have revealed that it is highly bound to plasma proteins. oup.com A plasma protein binding assay showed very low fractions of unbound 6877002, indicating a strong association with proteins in the bloodstream. oup.comresearchgate.net This high degree of plasma protein binding is a significant characteristic that influences its distribution and availability to target tissues.

Pharmacokinetic Profile of this compound

Parameter Finding Source
Intestinal Permeability Low to moderate resorption with no significant efflux. Not a substrate for Pgp/BCRP or MRP2 transporters. oup.com
Oral Bioavailability (in rats) 8.43% oup.comresearchgate.net
Plasma Protein Binding Very low unbound fractions, indicating it is highly bound to plasma proteins. oup.comresearchgate.net
Hepatic Clearance Rapid in mice, rats, and dogs. Lower intrinsic clearance in minipig and human hepatocytes. oup.comresearchgate.net

Metabolic Profiling and Cytochrome P450 Enzyme Interaction Potential

The metabolic profile of this compound has been investigated to understand its biotransformation and potential for drug-drug interactions. In vitro assays using human liver microsomes were performed to assess the compound's potential to inhibit major cytochrome P450 (CYP) enzymes. oup.com

The results indicated that this compound is an inhibitor of CYP1A2, with a half-maximal inhibitory concentration (IC50) of 4.01 µM. oup.com However, it did not show significant potential for inhibiting other key CYP isoforms. oup.comresearchgate.net This selective inhibition profile suggests a low likelihood of broad drug-drug interactions mediated by the cytochrome P450 system. oup.com

Further metabolic studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) led to the detection of 17 distinct metabolites of this compound, indicating that the compound undergoes extensive metabolism in vivo. oup.com

Table 1: Cytochrome P450 Inhibition Profile of this compound

CYP IsoformInhibition PotentialIC50 (µM)Reference
CYP1A2Inhibitor4.01 oup.com
Other CYP IsoformsNo significant inhibition detectedN/A oup.com

Identification and Characterization of Active Metabolites and Their Binding Properties

Following the discovery of multiple metabolites, research focused on identifying which, if any, retained pharmacological activity. The high efficacy of this compound, despite its rapid metabolism, suggested the presence of active metabolites. oup.com

Metabolite profiling identified "Metabolite (M)4" as the most abundant metabolite. oup.com To determine its activity, molecular dynamics simulations were performed to assess its binding properties to the target CD40-TRAF6 pocket. These simulations revealed that M4 binds to the pocket with a higher affinity than the parent compound. oup.com The binding free energy for M4 was calculated to be -19.6, compared to -16.5 for the parent this compound, indicating a more stable interaction for the metabolite. oup.com

The pharmacological relevance of this finding was confirmed in vivo. Similar to the parent compound, M4 was administered to Western diet-fed ApoE-/- mice, a model for atherosclerosis. The results showed that M4 reduced atherosclerosis by 54%, confirming it as a potent, active metabolite of this compound. oup.com

Table 2: Binding Properties of this compound and its Active Metabolite

CompoundBinding TargetBinding Free Energy*Reference
This compoundCD40-TRAF6 Pocket-16.5 oup.com
Metabolite (M)4CD40-TRAF6 Pocket-19.6 oup.com

*Binding Free Energy derived from 40-50 ns of Molecular Dynamics (MD) run. A lower value indicates stronger binding.

In Vivo Bioavailability and Clearance Rates in Animal Models

The pharmacokinetic properties of this compound were evaluated in several animal models to determine its absorption, distribution, metabolism, and excretion (ADME) profile. oup.com

In vivo pharmacokinetic studies in rats revealed that orally administered this compound has low bioavailability, measured at 8.43%. oup.comresearchgate.net This is accompanied by a rapid clearance rate. oup.com This pharmacokinetic profile is attributed to a significant first-pass metabolism effect in the liver, a finding consistent with in vitro data from mouse hepatocytes. oup.com

Hepatic clearance was found to be rapid across several species, including mice, rats, and dogs. oup.comresearchgate.net In contrast, hepatocytes from minipigs and humans exhibited lower intrinsic clearance rates, suggesting potential species-specific differences in metabolism. oup.com Additionally, plasma protein binding assays indicated that this compound is highly bound to plasma proteins, resulting in very low fractions of the unbound, active compound. oup.comresearchgate.net

Table 3: Pharmacokinetic Parameters of this compound in Animal Models

ParameterSpeciesValue / ObservationReference
Oral BioavailabilityRat8.43% oup.com
Hepatic ClearanceMouseRapid oup.com
RatRapid oup.com
DogRapid oup.com
Minipig & Human (Hepatocytes)Lower Intrinsic Clearance oup.com
Plasma Protein BindingNot SpecifiedHighly bound (very low unbound fraction) oup.com

Research Methodologies and Experimental Approaches

In Vitro Cellular Models

Bone Marrow-Derived Macrophages (BMDMs) and Monocytes (BMMs)

Bone marrow-derived macrophages (BMDMs) have been a critical tool for understanding the direct effects of Traf-stop 6877002 on myeloid cells. nih.gov In vitro studies have shown that treatment with this compound significantly attenuates the inflammatory response of BMDMs to CD40 activation. nih.gov Key findings include a marked reduction in the expression and production of pro-inflammatory cytokines and chemokines. medchemexpress.comnih.gov

Furthermore, this compound has been shown to impede macrophage functions central to the development of atherosclerosis. It reduces the expression of the scavenger receptor CD36, leading to decreased uptake of oxidized low-density lipoprotein (ox-LDL) and a subsequent reduction in foam cell formation. medchemexpress.comresearchgate.net The compound also hampers the CD40-induced migration of BMDMs, a process crucial for the recruitment of these cells to inflammatory sites. nih.gov Mechanistically, these effects are attributed to the compound's ability to reduce the phosphorylation of signaling intermediates within the canonical NF-κB pathway. medchemexpress.comnih.gov

Table 1: Effects of this compound on Bone Marrow-Derived Macrophages (BMDMs)

Parameter Effect of this compound Treatment Reference
Cytokine Expression Reduced (TNF-α, IL-1β, IL-6, IL-12) medchemexpress.comnih.gov
Chemokine Pair Expression Reduced (CCL2-CCR2, CCL5-CCR5) medchemexpress.comnih.gov
iNOS Expression Reduced nih.gov
Cell Migration Hampered/Reduced nih.gov
CD36 Expression Reduced medchemexpress.comnih.gov
ox-LDL Uptake Decreased medchemexpress.comnih.gov
Foam Cell Formation Reduced medchemexpress.comnih.govresearchgate.net

| NF-κB Pathway | Reduced phosphorylation of Tak1 and p65 | medchemexpress.com |

Human Monocytes and Endothelial Cell Cultures (e.g., HUVECs)

To understand its effects in a more complex human-relevant system, this compound has been studied using co-cultures of human monocytes and endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). These experiments demonstrate that the compound strongly and dose-dependently reduces the trans-endothelial migration of human monocytes. researchgate.netnih.gov

Interestingly, the primary effect appears to be on the monocytes rather than the endothelial cells. nih.gov When monocytes are treated with this compound, their recruitment across an endothelial layer is significantly reduced. nih.govru.nl In contrast, treatment of the endothelial cells with the compound results in only a minor effect on monocyte migration. nih.gov However, some studies have noted that this compound can induce a small but significant reduction in the expression of the adhesion molecules ICAM-1 and VCAM-1 on activated HUVECs. nih.gov In treated human monocytes, the compound skews them toward a less inflammatory profile, characterized by decreased production of TNF and IL-6, and an increased production of the anti-inflammatory cytokine IL-10. nih.gov

Lymphocyte and Immune Cell Lines (e.g., Jurkat T cells, CA46 B-cells)

A key feature of this compound is its specificity. Unlike broad CD40 or CD40L inhibitors, it is designed to leave CD40-TRAF2/3/5 interactions intact, which are crucial for preserving wider immune functions. nih.govnih.gov This selectivity has been confirmed using various lymphocyte and immune cell lines.

Experiments using Jurkat T cells (a human T-lymphocyte cell line) and CA46 B-cells (a human B-lymphocyte cell line) have shown that this compound does not impair "classical" immune pathways associated with CD40. nih.govnih.gov Specifically, treatment with the compound did not affect T-cell cytokine expression or the expression of costimulatory molecules on activated Jurkat T cells. nih.gov Similarly, no effects on B-cell activation were detected in studies with CA46 B-cells. nih.gov This indicates that the compound selectively targets the pro-inflammatory CD40-TRAF6 axis in myeloid cells without causing broad immune suppression. researchgate.net

In Vivo Animal Models

Apolipoprotein E-Deficient (ApoE-/-) Mice for Atherosclerosis Research

The Apolipoprotein E-deficient (ApoE-/-) mouse is a widely used and well-established model for studying atherosclerosis. This compound has been extensively tested in these mice, demonstrating significant atheroprotective effects. nih.gov Studies have examined the compound's impact on both the initiation and progression of atherosclerotic plaques. researchgate.net

In young ApoE-/- mice, treatment with this compound reduces the development of early atherosclerosis. medchemexpress.com This is achieved by hampering monocyte recruitment, partly by reducing the expression of CD40 and β2-integrins on classical monocytes. nih.govnih.gov When administered to mice with established atherosclerosis, the compound halts plaque progression. medchemexpress.comnih.gov Treated plaques exhibit a more stable phenotype, characterized by an increase in collagen and smooth muscle cell content, smaller necrotic cores, and fewer immune cells, including macrophages, neutrophils, and T cells. medchemexpress.comglpbio.com

To enhance delivery to the primary target cells, this compound has been incorporated into recombinant high-density lipoprotein (rHDL) nanoparticles. nih.govnih.gov This macrophage-targeted delivery system also proved effective in attenuating the initiation of atherosclerosis in ApoE-/- mice. nih.govru.nl

Table 2: Effects of this compound in ApoE-/- Mouse Model of Atherosclerosis

Plaque Characteristic Effect of this compound Treatment Reference
Plaque Area Reduced (in both early and established atherosclerosis) medchemexpress.com
Plaque Progression Halted medchemexpress.comnih.gov
Macrophage Content Decreased medchemexpress.comglpbio.com
Neutrophil & T Cell Content Decreased medchemexpress.comglpbio.com
Necrotic Core Size Decreased medchemexpress.comglpbio.com
Collagen Content Increased medchemexpress.comglpbio.com
αSMA+ Smooth Muscle Cells Increased medchemexpress.comglpbio.com

| Leukocyte Recruitment | Reduced | nih.gov |

Diet-Induced Obesity Models (e.g., High-Fat Diet-Fed Mice)

The link between metabolic disease and inflammation has led to the investigation of this compound in diet-induced obesity (DIO) models. In mice fed a high-fat diet, the compound has shown beneficial effects on metabolic parameters. glpbio.com

Treatment with this compound in obese mice was found to improve insulin (B600854) sensitivity. glpbio.com It also reduced inflammation within adipose tissue by decreasing the accumulation of CD4+ and CD8+ T cells and macrophages. glpbio.com Furthermore, the treatment helped to reduce hepatic steatosis (fatty liver), a common complication of obesity. glpbio.com Intravital microscopy in ApoE-/- mice fed an atherogenic high-fat diet also confirmed that the compound strongly reduces the recruitment and adhesion of leukocytes to the arterial wall. nih.gov

Experimental Autoimmune Encephalomyelitis (EAE) Models (e.g., Lewis Rats, C57BL/6J Mice)

The therapeutic potential of this compound in the context of neuroinflammation has been investigated using Experimental Autoimmune Encephalomyelitis (EAE), a common animal model for multiple sclerosis. nih.govmaastrichtuniversity.nl Studies have utilized both Lewis rats and C57BL/6J mice to assess the in vivo effects of the compound on disease progression and central nervous system (CNS) inflammation. nih.govresearchgate.net

In Lewis rats subjected to acute EAE, daily treatment with this compound from day 6 to day 11 post-induction led to a significant reduction in the severity of the disease. nih.govresearchgate.net Key clinical parameters were improved in the treated group compared to the vehicle-treated controls, as detailed in the table below. researchgate.net

Table 1. Clinical Outcomes of this compound Treatment in EAE Lewis Rats
Clinical ParameterVehicle Control GroupSMI 6877002 GroupP-value
Mean Peak Disease Severity3.42.9P=0.0184
Cumulative Score (AUC)10.68.7P=0.0804
Mean Clinical Score (Day 13)2.92.0P=0.1160
Mean Day of Onset11.111.5P=0.4740

Histological analysis of the CNS in these rats revealed that the compound significantly lowered the accumulation of macrophages and/or activated microglia (CD68+ cells) and T cells (CD3+ cells) in the spinal cord. researchgate.net

Pressure Overload-Induced Cardiac Hypertrophy Models

The role of this compound in non-ischemic heart failure was studied in a pressure overload-induced cardiac hypertrophy model. nih.govelsevierpure.com Mice were subjected to transverse aortic constriction (TAC) to induce pressure overload on the heart, leading to cardiac remodeling and failure. nih.govresearchgate.net

Ten weeks after the TAC procedure, mice treated with a small molecule inhibitor of CD40-TRAF6 showed significantly less adverse cardiac remodeling compared to a placebo group. nih.govresearchgate.net The treated group exhibited a preserved cardiac function, which was evidenced by a reduced end-systolic volume and an improved ejection fraction. nih.govelsevierpure.com

Table 2. Echocardiographic Findings in TAC Mice Treated with CD40-TRAF6 Inhibitor
ParameterTAC-Placebo GroupTAC-CD40-TRAF6 Inhibitor GroupP-value
End Systolic Volume (μl)71.9 ± 8.853.7 ± 6.1p = 0.03
Ejection Fraction (%)25.6 ± 2.835.5 ± 3.3p = 0.02

Analysis of the heart tissue revealed that the functional improvements were associated with a decrease in inflammation and fibrosis. nih.govresearchgate.net Specifically, the myocardium of the treated mice showed decreased infiltration of macrophages and T-cells, as well as a reduction in fibrosis and cardiomyocyte hypertrophy compared to the placebo group. nih.govelsevierpure.com These results indicate that blocking the CD40-TRAF6 signaling pathway can mitigate the pathological remodeling of the heart in response to pressure overload. elsevierpure.com

Rodent Models of Local and Systemic Osteolysis

The effect of this compound on bone metabolism has been assessed in different rodent models of osteolysis. In vitro and ex vivo studies demonstrated that the compound could prevent TNFα-induced osteoclastogenesis, the formation of bone-resorbing cells. nih.gov

However, the in vivo effects appear to be more complex. In a mouse model of collagen-induced arthritis, while this compound reduced joint inflammation, it did not protect against either trabecular or cortical bone loss. nih.gov Similarly, in a RANKL-induced osteolysis model in mice, the compound failed to prevent bone loss, whereas the classic anti-osteolytic drug alendronate provided complete protection. nih.gov These findings suggest that while the compound has anti-inflammatory effects, it may not be sufficient to prevent systemic bone loss in inflammatory conditions. nih.gov

In contrast, a separate study using an ovariectomy-induced bone loss model in mice, which mimics postmenopausal osteoporosis, yielded different results. bone-abstracts.org In this model, this compound was reported to completely prevent the loss of trabecular bone by reducing the number and activity of osteoclasts, with no significant effect on osteoblasts (bone-forming cells). bone-abstracts.org This suggests the compound could be effective against bone resorption in settings of estrogen deficiency. bone-abstracts.org

Non-Human Primate Models for Nanoparticle Biodistribution Studies

To improve targeted delivery to macrophages, this compound was incorporated into recombinant high-density lipoprotein (rHDL) nanoparticles. nih.govfrontiersin.org The biodistribution and safety of this nanoimmunotherapy were evaluated in non-human primates. nih.govnih.gov

Using in vivo positron-emission tomography (PET) imaging, studies tracked the distribution of the radiolabeled nanoparticles after infusion. nih.govresearchgate.net The results showed that the nanoparticles primarily accumulate in the liver, spleen, and kidneys. nih.gov The research in non-human primates was crucial for demonstrating a favorable toxicity profile for the TRAF6-targeted nanoimmunotherapy, highlighting its translational potential for treating conditions like atherosclerosis. nih.govnih.gov

Advanced Analytical Techniques

Flow Cytometry for Cell Phenotyping and Functional Assays (e.g., Monocyte Subsets, CD36 Expression, OxLDL Uptake)

Flow cytometry has been an essential analytical technique for elucidating the mechanism of action of this compound on various immune cells. nih.govnih.gov This method allows for the detailed characterization of cell populations and the assessment of specific cellular functions.

Monocyte Subsets: Studies have used flow cytometry to analyze the effect of this compound on different monocyte subsets. nih.gov Treatment with the compound was found to reduce the frequency of CD40high classical monocytes (identified as CD45+CD11b+Ly6G-Ly6Chigh in mice) in the spleen. nih.gov In studies with human monocytes, treatment resulted in a relative decrease in the classical (CD14+) subset and an increase in intermediate (CD14+/CD16+) monocytes. nih.gov

CD36 Expression: Flow cytometry measurements have demonstrated that this compound reduces the expression of the scavenger receptor CD36 on bone marrow-derived macrophages (BMDMs). nih.govmedchemexpress.com This is a significant finding, as CD36 is critically involved in the uptake of oxidized lipids by macrophages. nih.gov

OxLDL Uptake: Consistent with the reduction in CD36 expression, functional assays analyzed by flow cytometry showed that treatment with this compound leads to decreased uptake of oxidized low-density lipoprotein (OxLDL) by BMDMs. nih.govmedchemexpress.com This reduction in OxLDL uptake directly translates to a decrease in the formation of foam cells, a key event in the development of atherosclerosis. nih.gov

Quantitative Gene Expression Analysis (e.g., qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) has been a fundamental tool in understanding how this compound modulates cellular inflammatory responses at the genetic level. Studies have consistently used this technique to measure changes in messenger RNA (mRNA) expression of key inflammatory mediators.

Research in bone marrow-derived macrophages (BMDMs) demonstrated that this compound significantly reduces the CD40-induced expression of pro-inflammatory cytokines and enzymes. nih.govmedchemexpress.com Specifically, the mRNA levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, IL-12, and inducible nitric oxide synthase (iNOS) were all shown to be downregulated following treatment with the compound. nih.govmedchemexpress.com Interestingly, the expression of the anti-inflammatory cytokine IL-10 was also found to be reduced. nih.gov

Furthermore, qRT-PCR was employed to show that the inhibitor curtails the expression of critical chemokine-chemokine receptor pairs, including CCL2-CCR2 and CCL5-CCR5, in BMDMs, providing a molecular basis for its observed effects on immune cell migration. medchemexpress.com In studies related to neuroinflammation, qRT-PCR was used to measure the expression of inflammatory genes within spinal cord tissue, confirming the compound's activity within the central nervous system. nih.gov

Table 1: Effect of this compound on CD40-Induced Gene Expression in Macrophages

Gene Target Effect of Treatment Research Method
TNF-α Decreased mRNA Expression qRT-PCR
IL-1β Decreased mRNA Expression qRT-PCR
IL-6 Decreased mRNA Expression qRT-PCR
IL-12 Decreased mRNA Expression qRT-PCR
iNOS Decreased mRNA Expression qRT-PCR
CCL2/CCR2 Decreased mRNA Expression qRT-PCR

Protein Expression and Secretion Analysis (e.g., Western Blotting, ELISA)

To confirm that the changes observed in gene expression translate to the protein level, researchers have utilized Western Blotting and Enzyme-Linked Immunosorbent Assays (ELISA).

Western blot analyses have been crucial in dissecting the compound's impact on intracellular signaling pathways. These studies have shown that this compound specifically reduces the CD40-induced phosphorylation of key signaling intermediates within the canonical NF-κB pathway, namely Tak1 and the p65 subunit. nih.govmedchemexpress.com Importantly, it did not affect the non-canonical NF-κB pathway (as shown by stable NF-κB2 p52 levels) or the phosphorylation of ERK1/2, highlighting its specificity. medchemexpress.com

ELISA has been used to quantify the secretion of cytokines from immune cells. In human monocytes, treatment with this compound led to a decrease in the production of TNF and IL-6, while concurrently increasing the secretion of the anti-inflammatory cytokine IL-10, demonstrating its capacity to skew monocytes towards an anti-inflammatory phenotype. researchgate.net

Advanced Microscopic Techniques (e.g., Intravital Microscopy, Two-Photon Microscopy, Fluorescence Microscopy, Immunohistochemistry)

A variety of advanced microscopic techniques have provided visual evidence of the compound's effects on cellular behavior and tissue pathology in vivo and ex vivo.

Immunohistochemistry has been extensively used to analyze the cellular composition of atherosclerotic plaques. nih.gov Staining of tissue sections from treated apolipoprotein E-deficient (Apoe-/-) mice revealed a significant reduction in the number of macrophages (Mac3+), T cells (CD3+), and neutrophils (Ly6G+) within the plaques. ru.nlglpbio.com Furthermore, immunohistochemical staining for the proliferation marker Ki67 showed that this compound reduces macrophage proliferation within these lesions. nih.govprobechem.com Conversely, staining for collagen and α-smooth muscle actin (αSMA) demonstrated an increase in these components, indicative of a more stable plaque phenotype. medchemexpress.comglpbio.com

Intravital microscopy of the carotid artery in live mice provided dynamic visualization of the compound's effect on leukocyte recruitment, a critical step in atherogenesis. nih.gov These studies showed a marked reduction in the adhesion of leukocytes to the arterial wall in mice treated with the inhibitor. nih.gov

Two-photon microscopy , applied ex vivo to the aortas of treated mice, has also been used to analyze the expression of cell adhesion molecules on the endothelial surface. nih.gov

Systems Biology Approaches (e.g., Transcriptomics, Ingenuity Pathway Analysis)

To gain a broader, unbiased understanding of the molecular pathways affected by this compound, systems biology approaches have been implemented.

Transcriptional profiling , a form of transcriptomics, was performed on macrophages to obtain a global view of the gene expression changes induced by the inhibitor. nih.govru.nl This approach confirmed the findings from targeted qRT-PCR and revealed wider effects on pathways related to macrophage migration and activation. nih.govru.nl

Ingenuity Pathway Analysis (IPA) was then applied to these transcriptomic datasets. nih.gov This powerful bioinformatic tool helped to identify the key biological pathways and functions altered by the compound. For instance, IPA revealed that this compound significantly affected cell cycle-related pathways in BMDMs, a finding that was subsequently validated by assessing Ki67 expression. nih.gov The analysis also confirmed that the compound impacts pathways related to inflammation and cholesterol biosynthesis. nih.gov

Molecular Binding and Interaction Studies (e.g., Surface Plasmon Resonance, Molecular Dynamics Simulations)

The initial discovery and characterization of this compound relied on computational and biophysical methods to ensure its specificity for the intended target.

The development process involved using the X-ray crystal structures of CD40 and TRAF6 for in silico screening and molecular docking strategies to identify small molecules that could selectively fit into the TRAF6 binding pocket on CD40. nih.govru.nl These computational approaches, which can include methods like molecular dynamics simulations , were essential for predicting the binding conformation and interaction of the compound with its target. medchemexpress.com Subsequent binding studies using mutant TRAF6 proteins helped to confirm that this compound interacts with the TRAF6 C-terminus in a distinct conformation. ru.nl This selectivity is crucial as it leaves the interactions of CD40 with TRAF2, TRAF3, and TRAF5 intact, thereby preserving other aspects of CD40-mediated immunity. probechem.com While not explicitly detailed in all publications, techniques like Surface Plasmon Resonance (SPR) are standard for quantifying the binding affinity and kinetics of such small molecule inhibitors to their protein targets.

Histopathological and Morphometric Analyses of Tissue Lesions

Detailed histopathological and morphometric analyses of tissues, particularly of the aorta in mouse models of atherosclerosis, have been indispensable for evaluating the therapeutic efficacy of this compound.

Cross-sections of the aortic arch and aortic root from treated Apoe-/- mice were systematically analyzed. glpbio.comglpbio.com Morphometric measurements revealed a significant reduction in the total atherosclerotic plaque area compared to control-treated animals. medchemexpress.com Beyond size reduction, the analysis focused on plaque composition and stability. Treatment with this compound resulted in a more stable plaque phenotype, characterized by a smaller necrotic core, increased collagen and αSMA-positive smooth muscle cell content, and reduced infiltration of inflammatory immune cells. medchemexpress.comglpbio.com These detailed analyses, often involving staining with reagents like hematoxylin (B73222) and eosin, provide quantitative and qualitative assessments of the compound's ability to halt the progression of established atherosclerosis and promote plaque stabilization. nih.govglpbio.com

Table 2: Summary of Histopathological Findings in Atherosclerotic Plaques

Plaque Characteristic Effect of this compound Treatment Method of Analysis
Total Plaque Area Reduced Morphometry
Necrotic Core Size Reduced Histopathology
Macrophage Content Reduced Immunohistochemistry
T Cell Content Reduced Immunohistochemistry
Neutrophil Content Reduced Immunohistochemistry
Collagen Content Increased Histological Staining

Intellectual Property and Translational Research Landscape

Overview of Key Patents and Intellectual Property Disclosures Related to TRAF-STOP 6877002

The primary intellectual property protection for this compound and related compounds appears to be consolidated within the patent publication WO2014033122A1. This international patent application discloses a class of small molecules capable of selectively inhibiting the interaction between CD40 and TRAF6.

The development of these inhibitors, termed "TRAF-STOPs," was the result of a targeted drug discovery process that utilized virtual ligand screening to identify compounds that could bind to the CD40-binding domain of TRAF6. This approach was designed to specifically disrupt the pro-inflammatory signals mediated by the CD40-TRAF6 axis while leaving the CD40-TRAF2/3/5 interactions, which are associated with immune tolerance, intact.

While the full text of the patent claims is extensive, the core intellectual property assertions revolve around the novel chemical scaffolds of these small molecule inhibitors, including this compound, and their use in the treatment of inflammatory conditions. The claims likely encompass the composition of matter for these compounds, methods of synthesizing them, and their therapeutic applications in diseases where the CD40-TRAF6 pathway is implicated.

Future Research Directions and Potential Translational Pathways for Inflammatory and Cardiovascular Disease Intervention

The preclinical research on this compound has illuminated several promising translational pathways, primarily focused on its anti-inflammatory and atheroprotective properties. However, challenges related to its physicochemical characteristics necessitate further research and development to realize its full therapeutic potential.

Current Research and Promising Applications:

Atherosclerosis: A significant body of research has demonstrated the efficacy of this compound in animal models of atherosclerosis. Studies have shown that the compound can reduce the initiation and progression of atherosclerotic plaques. oup.comresearchgate.netresearchgate.netmedchemexpress.comnih.gov Key findings from this research are summarized in the table below.

Research FindingModel SystemCitation
Reduced atherosclerotic plaque areaApolipoprotein E-deficient (ApoE-/-) mice researchgate.net
Halted progression of established atherosclerosisApolipoprotein E-deficient (ApoE-/-) mice medchemexpress.com
Decreased macrophage and T-cell infiltration in plaquesApolipoprotein E-deficient (ApoE-/-) mice researchgate.net
Reduced expression of inflammatory cytokines and chemokinesIn vitro and in vivo models medchemexpress.com

A crucial translational development in this area is the use of recombinant high-density lipoprotein (rHDL) nanoparticles to specifically deliver this compound to macrophages within atherosclerotic plaques. This targeted delivery system has the potential to enhance the therapeutic efficacy of the compound while minimizing potential off-target effects. uspto.gov

Neuroinflammation: this compound has also shown potential in the context of neuroinflammatory diseases, particularly multiple sclerosis (MS). In animal models of experimental autoimmune encephalomyelitis (EAE), a model for MS, the compound has been shown to reduce the infiltration of inflammatory cells into the central nervous system. pnas.org This suggests a potential therapeutic role in mitigating the inflammatory damage associated with MS and other neuroinflammatory conditions.

Other Inflammatory Conditions: The therapeutic potential of this compound extends beyond atherosclerosis and neuroinflammation. Preclinical studies have indicated its utility in:

Obesity-associated inflammation and insulin (B600854) resistance: By blocking the CD40-TRAF6 pathway, the compound has been shown to improve insulin sensitivity and reduce inflammation in adipose tissue in diet-induced obese mice. dzhk.de

Periodontitis: Research suggests that this compound can alleviate osteoclastogenesis, a key process in the bone loss associated with periodontitis.

Challenges and Future Research Directions:

Despite the promising preclinical data, the translation of this compound into a clinical therapeutic faces several hurdles. A notable challenge lies in its unfavorable physicochemical properties and low oral bioavailability . pnas.org These characteristics can limit its effectiveness when administered systemically and necessitate the development of advanced drug delivery strategies.

Future research will likely focus on several key areas to overcome these limitations and expand the therapeutic applications of this compound:

Formulation Development: Further optimization of drug delivery systems, such as the rHDL nanoparticle platform, will be critical to improve the compound's pharmacokinetic profile and target it more effectively to sites of inflammation.

Active Metabolite Research: A significant recent finding is the identification of an active metabolite of this compound, designated as M4 . This metabolite has been shown to be more effective than the parent compound in reducing atherosclerosis in animal models. oup.com Future research will likely focus on characterizing the pharmacological properties of M4 and exploring its potential as a therapeutic agent in its own right. This could lead to the development of a more potent and bioavailable drug.

Exploration of New Therapeutic Areas: The demonstrated role of the CD40-TRAF6 pathway in a variety of inflammatory processes suggests that the therapeutic applications of this compound could be expanded. Investigating its efficacy in other chronic inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer, represents a logical next step.

Combination Therapies: Exploring the synergistic effects of this compound with other anti-inflammatory or cardiovascular drugs could lead to more effective treatment strategies with potentially lower doses and reduced side effects.

Q & A

Q. What is the molecular mechanism by which TRAF-STOP 6877002 inhibits CD40-TRAF6 interaction, and how does this affect NF-κB signaling in macrophages?

this compound selectively disrupts the CD40-TRAF6 interaction, blocking downstream NF-κB activation in RAW macrophages. This inhibition reduces pro-inflammatory cytokine production and macrophage activation, critical drivers of atherosclerosis. Researchers should validate this mechanism using co-immunoprecipitation assays to confirm disrupted protein-protein interactions and measure NF-κB nuclear translocation via immunofluorescence or luciferase reporter assays .

Q. What experimental models are most suitable for studying this compound in atherosclerosis research?

Murine models of atherosclerosis (e.g., ApoE⁻/⁻ or LDLR⁻/⁻ mice fed a high-fat diet) are standard for in vivo studies. Key endpoints include histopathological analysis of plaque size, macrophage proliferation (via Ki67 staining), and leukocyte recruitment (e.g., Ly6G⁺ neutrophils). For in vitro work, RAW 264.7 macrophages treated with oxLDL or LPS can model foam cell formation and inflammation .

Q. What are the critical readouts for assessing this compound efficacy in preclinical studies?

Essential metrics include:

  • Plaque stability : Collagen content (Masson’s trichrome) and necrotic core size.
  • Inflammatory markers : TNF-α, IL-6, and MCP-1 levels in serum or tissue lysates.
  • Macrophage activity : Flow cytometry for CD68⁺/CD206⁺ (M1/M2 polarization) and phagocytosis assays.
  • NF-κB pathway activation : Western blot for IκBα degradation or p65 phosphorylation .

Q. How should researchers optimize dosing and administration in murine models?

In atherosclerosis studies, intraperitoneal or intravenous injections (1–10 mg/kg, daily) are commonly used. Dose optimization should include toxicity assessments (e.g., liver/kidney function tests) and pharmacokinetic profiling (plasma half-life, tissue distribution). Co-administration with statins or other anti-inflammatory agents may require adjusted dosing schedules .

Q. What in vitro assays are recommended to validate this compound specificity?

Use TRAF6-deficient macrophages or siRNA-mediated TRAF6 knockdown to confirm target specificity. Complementary assays include:

  • Binding affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST).
  • Off-target effects : Kinase profiling panels to exclude unintended kinase inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across different atherosclerosis models?

Discrepancies may arise from variations in genetic backgrounds (e.g., ApoE⁻/⁻ vs. LDLR⁻/⁻ mice) or disease stages (early vs. advanced plaques). Researchers should standardize protocols for plaque induction and stratification by disease severity. Transcriptomic profiling of treated vs. control plaques can identify context-dependent pathways .

Q. What experimental designs are optimal for studying this compound in combination therapies?

For synergistic studies, combine this compound with JAK3 inhibitors (e.g., PF-06651600) or NF-κB blockers (e.g., JSH-23). Use factorial design experiments to assess additive vs. synergistic effects on TNF-α secretion (ELISA) and macrophage apoptosis (TUNEL assay). Dose-response matrices and Chou-Talalay synergy scores are critical for interpretation .

Q. How can molecular docking simulations improve understanding of this compound’s binding mode?

Perform homology modeling of the CD40-TRAF6 complex and dock this compound using software like AutoDock Vina. Validate predictions with alanine-scanning mutagenesis of key TRAF6 residues (e.g., Glu434, Lys469) and measure binding affinity via isothermal titration calorimetry (ITC) .

Q. What are the long-term implications of TRAF6 inhibition on immune tolerance in atherosclerosis?

Chronic TRAF6 inhibition may impair adaptive immunity by reducing DC-mediated T-cell activation. Researchers should monitor splenic T-cell subsets (CD4⁺/CD8⁺ ratios, regulatory T cells) and autoantibody titers in long-term studies. Single-cell RNA sequencing of plaque-infiltrating immune cells can reveal compensatory pathways .

Q. How does this compound influence macrophage metabolic reprogramming in plaques?

Perform metabolomic profiling (e.g., LC-MS) of treated macrophages to assess shifts in glycolysis, OXPHOS, and fatty acid oxidation. Seahorse assays can quantify real-time metabolic flux. Correlate findings with plaque lipid content (Oil Red O staining) and oxidative stress markers (e.g., 8-isoprostane) .

Q. What translational challenges arise when extrapolating murine data to human atherosclerosis?

Human macrophages exhibit divergent TRAF6 signaling compared to mice. Validate findings using primary human monocytes differentiated into macrophages with M-CSF. Compare responses to oxidized LDL and cytokine secretion profiles. Xenograft models (e.g., humanized mice) may bridge species-specific gaps .

Q. How can transcriptomic data from this compound studies inform biomarker discovery?

Integrate RNA-seq data from treated plaques with human atherosclerosis databases (e.g., CARDIoGRAMplusC4D) to identify conserved pathways. Prioritize candidates like S100A8/A9 or MMP-9 for validation in patient serum samples using multiplex assays or targeted proteomics .

Q. Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., flow cytometry vs. IHC for macrophage quantification) .
  • Ethical Considerations : Adhere to ARRIVE guidelines for preclinical studies to ensure reproducibility and reduce bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.